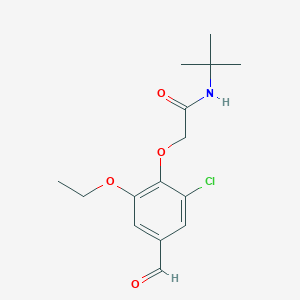
N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with various functional groups, including a chloro group, an ethoxy group, and a formyl group attached to a phenoxy ring, as well as a tert-butyl group attached to the nitrogen atom of the acetamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-6-ethoxy-4-formylphenol with an appropriate halogenating agent.
Acetamide Formation: The phenoxy intermediate is then reacted with tert-butylamine and acetic anhydride under controlled conditions to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and functional groups.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-2-(2-chloro-4-formylphenoxy)acetamide: Lacks the ethoxy group.
N-(tert-Butyl)-2-(2-ethoxy-4-formylphenoxy)acetamide: Lacks the chloro group.
N-(tert-Butyl)-2-(2-chloro-6-ethoxyphenoxy)acetamide: Lacks the formyl group.
Uniqueness
N-(tert-Butyl)-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H20ClNO4 |
|---|---|
Molecular Weight |
313.77 g/mol |
IUPAC Name |
N-tert-butyl-2-(2-chloro-6-ethoxy-4-formylphenoxy)acetamide |
InChI |
InChI=1S/C15H20ClNO4/c1-5-20-12-7-10(8-18)6-11(16)14(12)21-9-13(19)17-15(2,3)4/h6-8H,5,9H2,1-4H3,(H,17,19) |
InChI Key |
NWPJFWHVINRFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B12999346.png)
![4-Fluorobenzo[b]thiophen-2-amine](/img/structure/B12999350.png)
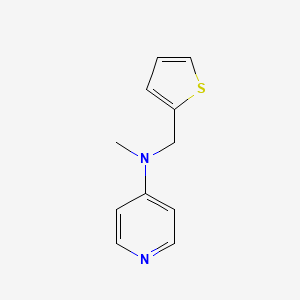
![N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12999364.png)
![6-(Pyridazin-3-yl)-2-thia-6-azaspiro[3.3]heptane](/img/structure/B12999366.png)
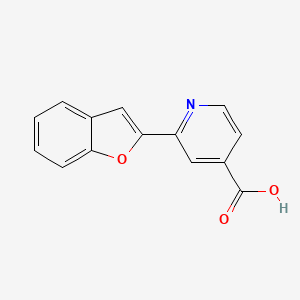

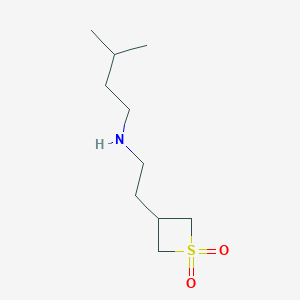
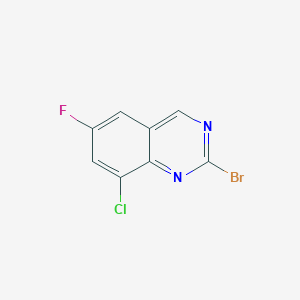
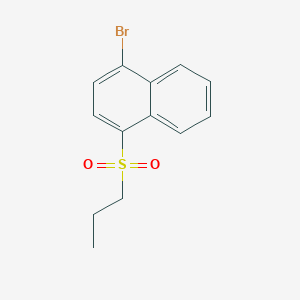
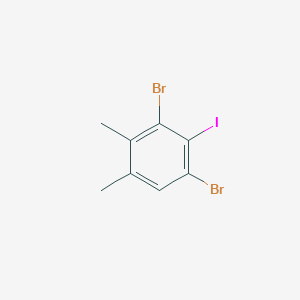
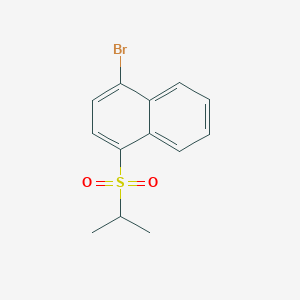

![1-(4-Bromophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12999437.png)
